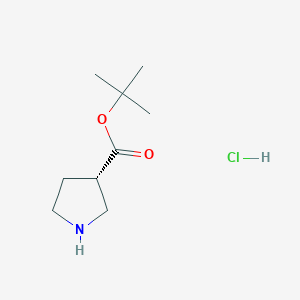
1-(2-bromo-3-chlorophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-bromo-3-chlorophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8BrCl2N . It is a derivative of methanamine, which is substituted with a 2-bromo-3-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methanamine core, which is substituted at the 1-position with a 2-bromo-3-chlorophenyl group . The bromine and chlorine atoms are halogens, which are known for their high electronegativity. This can influence the chemical reactivity and physical properties of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.96 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromo-3-chlorophenyl)methanamine hydrochloride involves the reaction of 2-bromo-3-chlorobenzaldehyde with methylamine followed by reduction of the resulting imine to the amine.", "Starting Materials": [ "2-bromo-3-chlorobenzaldehyde", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3-chlorobenzaldehyde in ethanol and add methylamine.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add sodium borohydride.", "Step 5: Heat the mixture to reflux for several hours.", "Step 6: Cool the mixture and add hydrochloric acid to precipitate the product.", "Step 7: Filter the product and wash with ethanol to obtain 1-(2-bromo-3-chlorophenyl)methanamine hydrochloride." ] } | |
Número CAS |
2728378-04-7 |
Fórmula molecular |
C7H8BrCl2N |
Peso molecular |
256.95 g/mol |
Nombre IUPAC |
(2-bromo-3-chlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H |
Clave InChI |
SVXCFCWZLCPRFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Br)CN.Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



